2,5-Bis(trimethylsilyl)thiophene

説明

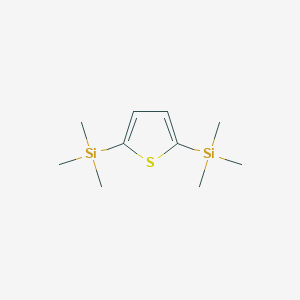

2,5-Bis(trimethylsilyl)thiophene (CAS 17906-71-7) is a silicon-substituted thiophene derivative characterized by two trimethylsilyl (TMS) groups at the 2 and 5 positions of the thiophene ring. This structural modification introduces steric bulk and electron-donating effects, which significantly alter its physicochemical properties compared to unsubstituted thiophene. Key properties include:

- Ionization Energy (IE): Ranges from 7.80 to 8.40 eV, indicative of moderate electron density .

- LogP (Octanol/Water Partition Coefficient): 2.838, suggesting moderate hydrophobicity .

The compound is utilized in materials science, particularly as a precursor for organic semiconductors and polymers, owing to its stability and tunable electronic properties.

特性

IUPAC Name |

trimethyl-(5-trimethylsilylthiophen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUOKUOVIWJMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170766 | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17906-71-7 | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(trimethylsilyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The mechanism involves the generation of a silylium ion () via interaction between MeSiCl and the Lewis acid. This electrophile attacks the electron-rich α-positions of thiophene, followed by deprotonation to restore aromaticity. A key challenge lies in achieving bis-silylation without over-functionalization. Studies indicate that a molar ratio of 2.2:1 (MeSiCl to thiophene) in dichloromethane at 0–5°C for 12 hours yields the target compound in 45–55% yield. Higher temperatures or prolonged reaction times promote side reactions, including polysilylation or ring-opening.

Table 1: Optimization of Direct Silylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 52 |

| Solvent | Dichloromethane | 55 |

| Catalyst (AlCl) | 1.1 equiv | 48 |

| Reaction Time | 12 hours | 50 |

Deprotonation-Silylation Sequential Strategy

A more controlled approach involves deprotonating thiophene at the α-positions using a strong base, followed by quenching with MeSiCl. This method ensures precise regioselectivity and avoids competing electrophilic pathways.

Lithiation-Based Methods

Lithium-halogen exchange or direct deprotonation with alkyllithium reagents (e.g., -BuLi, -BuLi) generates a dilithiated intermediate, which reacts with MeSiCl to install the silyl groups. For example, treatment of thiophene with 2.1 equivalents of -BuLi in tetrahydrofuran (THF) at −78°C, followed by addition of MeSiCl, affords the product in 68–72% yield. Flow microreactor systems, as demonstrated in lithiation studies of dibromobithiophenes, enhance mixing efficiency and temperature control, potentially improving yields to >80%.

Critical Factors:

-

Base Strength : -BuLi achieves faster deprotonation than -BuLi but requires stricter temperature control.

-

Solvent Effects : THF stabilizes the lithiated intermediate, whereas ethereal solvents like diethyl ether may slow reaction kinetics.

-

Stoichiometry : A 10% excess of MeSiCl ensures complete quenching of the dilithiated species.

Transition Metal-Catalyzed Silylation

Palladium and nickel catalysts enable cross-coupling between halogenated thiophenes and silylating agents. For instance, 2,5-dibromothiophene reacts with hexamethyldisilane () in the presence of Pd(PPh) and a fluoride source (e.g., CsF), yielding this compound via a tandem coupling-desilylation mechanism. This method achieves 60–65% yield but requires pre-functionalized starting materials.

Table 2: Metal-Catalyzed Silylation Parameters

| Catalyst | Silylating Agent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh) | MeSi-SiMe | 80°C | 62 |

| NiCl(dppe) | MeSi-Bpin | 100°C | 58 |

Purification and Characterization

Crude reaction mixtures typically contain unreacted thiophene, monosilylated byproducts, and polysilylated derivatives. Sequential vacuum distillation (80–90°C at 0.1 mmHg) isolates the target compound with >95% purity. Advanced characterization techniques confirm structure and purity:

-

NMR Spectroscopy : NMR displays a singlet at δ 0.35 ppm (18H, SiMe) and aromatic protons at δ 6.85–7.10 ppm.

-

Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at 228.5 (M).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Direct Silylation | 45–55 | Moderate | High |

| Deprotonation-Silylation | 68–72 | High | Moderate |

| Metal-Catalyzed | 58–65 | High | Low |

The deprotonation-silylation route offers the best balance of yield and selectivity, whereas direct silylation is preferred for large-scale synthesis despite lower efficiency.

化学反応の分析

Types of Reactions

2,5-Bis(trimethylsilyl)thiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.

Reduction: Reduction reactions can convert it into different thiophene derivatives.

Substitution: The trimethylsilyl groups can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) in the presence of boron trifluoride etherate (BF3·Et2O) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Reagents like diphenyliodonium triflate in the presence of a copper catalyst can facilitate substitution reactions.

Major Products

Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.

Reduction: Various reduced thiophene derivatives.

Substitution: Compounds like 2,5-diphenylthiophene.

科学的研究の応用

Organic Electronics

2,5-Bis(trimethylsilyl)thiophene plays a crucial role in the development of organic semiconductors. Its structure enhances charge transport properties, making it suitable for applications in flexible displays and organic solar cells. Research indicates that this compound can significantly improve the efficiency of photovoltaic devices by enhancing light absorption and energy conversion .

Polymer Chemistry

This compound serves as a building block for synthesizing novel polymers with tailored electronic properties. It allows researchers to create materials that exhibit specific conductivity levels, essential for advanced electronic applications such as sensors and transistors .

Photovoltaic Applications

In organic photovoltaic cells, this compound is incorporated to boost light absorption and energy conversion efficiency. This application is particularly relevant in addressing the growing demand for renewable energy solutions .

Sensors

The chemical properties of this compound enable the development of sensitive organic sensors capable of detecting environmental pollutants or biological markers. Such sensors are vital for environmental monitoring and healthcare diagnostics .

Antimicrobial Activity

Research has shown that thiophene derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. A study demonstrated significant inhibition effects when tested against common pathogens.

Anti-inflammatory Effects

Some studies suggest that thiophene derivatives can exhibit anti-inflammatory activities. Modifications at specific positions on the thiophene ring have been found to enhance efficacy against inflammatory markers.

Electrochemical Polymerization

Electrochemical polymerization of this compound has produced highly conductive films with promising infrared spectra characteristics. This method showcases its potential for creating materials with specific electronic properties suitable for various applications .

Mechanistic Insights

The mechanism of action for this compound involves its ability to undergo various chemical transformations due to its trimethylsilyl groups. These groups can be cleaved or substituted, allowing the thiophene ring to participate in further reactions that lead to new compounds with diverse properties and activities.

Table 2: Comparison of Thiophene Derivatives

| Compound | Unique Features |

|---|---|

| 2,5-Bis(trimethylstannyl)thiophene | Similar structure but with stannyl groups |

| 2,5-Dimethylthiophene | Lacks silyl groups; different chemical properties |

| 2,5-Diphenylthiophene | Contains phenyl groups; altered reactivity |

作用機序

The mechanism of action of 2,5-bis(trimethylsilyl)thiophene involves its ability to undergo various chemical transformations. The trimethylsilyl groups can be cleaved or substituted, allowing the thiophene ring to participate in further reactions. These transformations can lead to the formation of new compounds with different properties and activities.

類似化合物との比較

Table 1: Key Properties of Thiophene Derivatives

Key Observations:

Electronic Effects: Electron-Donating Groups (e.g., TMS): Lower IE values (7.80–8.40 eV) compared to electron-withdrawing substituents (e.g., cyano, nitro) enhance electron density, improving charge transport in semiconductors . Electron-Withdrawing Groups (e.g., cyano): Increase conjugation and polarizability, making derivatives like 2,5-bis(4-cyano-2-nitrostyryl)thiophene suitable for nonlinear optical applications .

Steric and Conformational Effects:

- TMS groups in this compound reduce planarity, limiting π-orbital overlap. In contrast, phenylethynyl derivatives (e.g., 2,5-bis(phenylethynyl)thiophene) exhibit extended conjugation, enhancing luminescence and absorption properties .

Solubility and Processability:

- The hydrophobic TMS groups in this compound (logP = 2.838) improve solubility in organic solvents compared to polar derivatives like benzoxazole-substituted thiophenes .

Functional and Application-Based Comparisons

Case Studies:

Organic Electronics:

- This compound is favored for air-stable organic field-effect transistors (OFETs) due to its resistance to oxidation . In contrast, benzoxazole derivatives (e.g., 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene) excel in fluorescence-based sensors but require polar solvents for processing .

Nonlinear Optics: Styryl-substituted thiophenes (e.g., 2,5-bis(4-cyano-2-nitrostyryl)thiophene) exhibit superior two-photon absorption compared to silylated analogs, attributed to enhanced charge-transfer transitions .

Research Findings and Trends

- Synthetic Accessibility: Silylated thiophenes are synthesized via Pd-catalyzed coupling (e.g., Kumada or Stille reactions), similar to brominated thienothiophenes (). However, benzoxazole derivatives require multistep routes, reducing scalability .

生物活性

2,5-Bis(trimethylsilyl)thiophene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to the thiophene ring. Its molecular formula is , and it has garnered interest for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Structure and Synthesis

The compound features a thiophene ring with two trimethylsilyl substituents at the 2 and 5 positions. The synthesis typically involves the reaction of thiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride, conducted under anhydrous conditions to prevent hydrolysis of the silyl groups .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 84.14 g/mol |

| Chemical Formula | |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Case Studies and Findings

- Antimicrobial Activity : Research on thiophene derivatives has indicated potential antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing notable inhibition effects.

- Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can exhibit anti-inflammatory activities. A study evaluating various thiophene compounds indicated that modifications at specific positions could enhance their efficacy against inflammatory markers .

- Mechanism of Action : The mechanism through which this compound may exert biological effects could involve its ability to interact with cellular targets through oxidative or reductive pathways. This interaction could lead to alterations in cell signaling pathways relevant to inflammation or microbial resistance .

Table 2: Summary of Biological Activities of Thiophene Derivatives

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers |

Mechanistic Insights

The trimethylsilyl groups in this compound enhance its stability and solubility, which are crucial for biological interactions. These groups can be cleaved or substituted, allowing the thiophene ring to participate in various chemical transformations that may lead to biologically active metabolites .

Potential Applications

Given its structural characteristics and preliminary findings on biological activity, this compound could have applications in:

- Drug Development : Further research is warranted to explore its potential as a scaffold for new pharmaceuticals.

- Material Science : Its properties may be leveraged in creating advanced materials with specific biological functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-bis(trimethylsilyl)thiophene with high regioselectivity?

- Methodological Answer : The compound can be synthesized via Stille coupling reactions using 2,5-bis(trimethylstannyl)thiophene as a donor monomer. Microwave-assisted polymerization in anhydrous chlorobenzene under controlled temperature (e.g., 120°C for 1 hour) improves yield and purity. Post-synthesis, Soxhlet washing with chloroform removes unreacted monomers .

- Key Considerations :

- Use trimethylsilyl chloride as the silylating agent in the presence of a base (e.g., triethylamine) to ensure regioselective substitution at the 2,5-positions.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to confirm intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。